2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline moiety linked to a chloroisoquinoline carboxylate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction , which uses methyl arenes as aldehyde surrogates, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. This method is performed under solvent-free conditions to produce the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Generation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate is studied for its biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cilostazol: A phosphodiesterase III inhibitor with a similar tetrahydroquinoline structure.
Isoquinoline derivatives: Various isoquinoline-based compounds with different substituents and functional groups.
Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate stands out due to its specific combination of tetrahydroquinoline and chloroisoquinoline groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-oxo-3,4-dihydro-1H-quinolin-6-yl) 1-chloroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-18-14-4-2-1-3-11(14)10-16(22-18)19(24)25-13-6-7-15-12(9-13)5-8-17(23)21-15/h1-4,6-7,9-10H,5,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFHOEUIGOCDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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